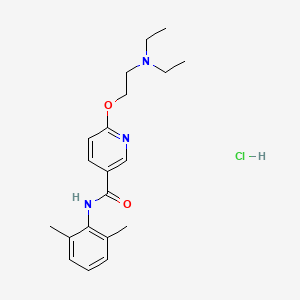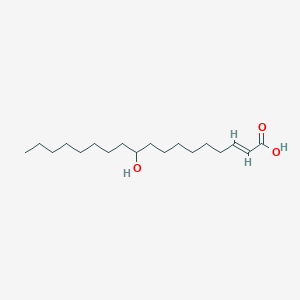
1-Chlorooctan-2-YL methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorooctan-2-YL methyl carbonate is an organic compound with the molecular formula C_10H_19ClO_3 It is a derivative of octane, featuring a chlorine atom and a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorooctan-2-YL methyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctan-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chlorooctan-2-YL methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octanol derivatives.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield 1-chlorooctan-2-ol and methanol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: 1-Octanol derivatives.
Hydrolysis: 1-Chlorooctan-2-ol and methanol.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
1-Chlorooctan-2-YL methyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chlorooctan-2-YL methyl carbonate involves its interaction with nucleophiles and electrophiles. The chlorine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Chlorooctan-2-YL methyl carbonate can be compared with other similar compounds, such as:
1-Chlorooctane: Lacks the carbonate ester group, making it less reactive in certain chemical reactions.
Octyl methyl carbonate:
1-Chlorooctan-2-ol: Lacks the carbonate ester group, influencing its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and a carbonate ester group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
78241-79-9 |
|---|---|
Molecular Formula |
C10H19ClO3 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-chlorooctan-2-yl methyl carbonate |
InChI |
InChI=1S/C10H19ClO3/c1-3-4-5-6-7-9(8-11)14-10(12)13-2/h9H,3-8H2,1-2H3 |
InChI Key |
VJPCMOAQRZYZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCl)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


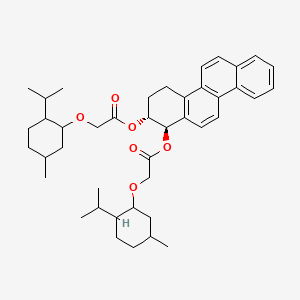


![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

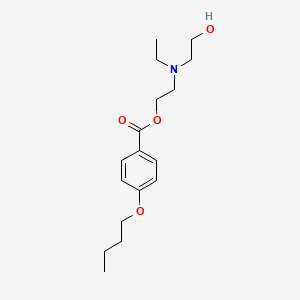
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
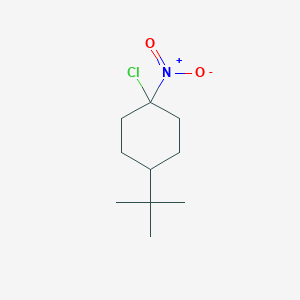
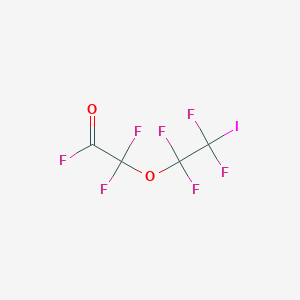
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
